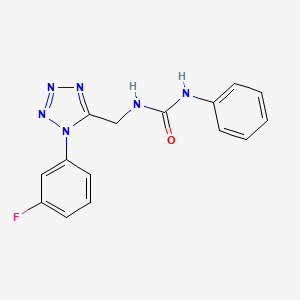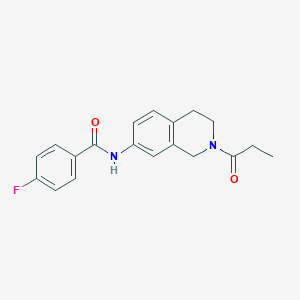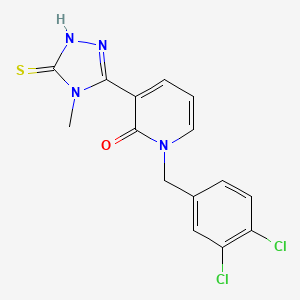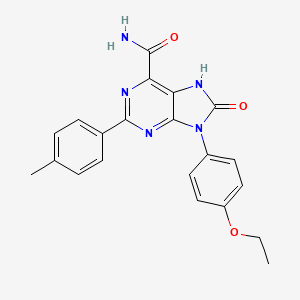
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. Tetrazole derivatives, in general, have been studied for various pharmacological properties, including antiallergic, antibacterial, and antiviral activities. The presence of a fluorophenyl group in the compound suggests that it may exhibit unique physical and chemical properties that could be leveraged in medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. For instance, hydrothermal synthesis has been employed to produce 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which involves the reaction of an aromatic nitrile with sodium azide in the presence of ammonium salts under hydrothermal conditions . Similarly, the synthesis of the compound might involve the condensation of appropriate precursors, such as a fluorophenyl derivative and a tetrazole moiety, followed by the introduction of a urea group.
Molecular Structure Analysis
Tetrazole derivatives often exhibit interesting structural properties due to the presence of the tetrazole ring. X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to elucidate the structure of these compounds. For example, the structural and conformational properties of fluorophenylthioureas have been analyzed using a combination of X-ray diffraction and vibrational spectra . These techniques could be applied to determine the molecular structure of "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" and to understand the orientation of its functional groups.
Chemical Reactions Analysis
Tetrazole derivatives can participate in various chemical reactions. Photodecomposition studies of tetrazole-thiones have shown that they can undergo clean photodecomposition to form carbodiimides, indicating the potential for photochemical reactivity in tetrazole compounds . Additionally, the reactivity of tetrazole sulfones in Julia-Kocienski olefination reactions has been explored, which could provide insights into the types of chemical transformations that the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule. The antiallergic activity of certain tetrazole derivatives has been linked to their physicochemical properties, and these relationships have been quantitatively analyzed using models such as the Hansch/Free-Wilson model . The compound "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" would likely exhibit unique physical and chemical properties due to the combination of the tetrazole ring, fluorophenyl group, and urea functionality.
Applications De Recherche Scientifique
Radiotracer Development for PET Imaging
Studies involving compounds like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1) demonstrate the utility of fluorinated compounds in developing radiotracers for Positron Emission Tomography (PET) imaging. These radiotracers target specific receptors in the human body, such as the sphingosine-1-phosphate receptor 1 (S1PR1), to assess safety, dosimetry, and characteristics for evaluating inflammation in clinical populations (Brier et al., 2022). The development and application of such fluorinated compounds in imaging technologies provide valuable tools for non-invasive diagnostics and the study of disease progression.
Metabolism and Disposition Studies
Disposition and metabolism studies, such as those conducted on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), offer insights into the pharmacokinetics of novel therapeutic agents. These studies provide essential data on how drugs are absorbed, metabolized, and excreted in the human body, guiding dosage recommendations and identifying potential metabolites with therapeutic or toxic effects (Renzulli et al., 2011). Similar methodologies could be applied to the study of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea to understand its pharmacokinetic profile.
Molecular Imaging and Diagnostic Applications
Fluorinated compounds are frequently used in molecular imaging to diagnose and monitor various diseases. For example, fluorodopa PET imaging is utilized to assess dopaminergic function in patients with Parkinson's disease, demonstrating the value of fluorinated compounds in enhancing our understanding of neurodegenerative diseases and their progression (Snow et al., 2000). Research into similar compounds could explore diagnostic applications or contribute to the development of new imaging agents for detecting and monitoring other conditions.
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJFIUZDJCWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)
![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)






![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
